

Crystal Structure Analysis of 2-(Benzyloxy)-5-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-methylpyridine

CAS No.: 92028-39-2

Cat. No.: B1372141

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Executive Summary

2-(Benzyloxy)-5-methylpyridine (CAS: 92028-39-2) represents a structural class of ether-linked biaryl systems common in medicinal chemistry. Its solid-state behavior is governed by the rotational flexibility of the central methylene ether linkage (

) and the competing electronic effects of the pyridine nitrogen (hydrogen bond acceptor) and the hydrophobic benzyl moiety.[1]

This guide provides a rigorous framework for the synthesis, crystallization, and crystallographic refinement of this molecule. It specifically addresses the challenge of conformational disorder common in benzyl ethers and defines the supramolecular motifs expected in the crystal lattice.

[1]

Synthesis and Crystal Growth Strategy

High-quality single crystals are the prerequisite for accurate structural analysis.[1] For **2-(benzyloxy)-5-methylpyridine**, the synthesis typically proceeds via nucleophilic aromatic substitution (

).

Synthetic Route

The most reliable pathway involves the reaction of 2-chloro-5-methylpyridine with benzyl alcohol in the presence of a strong base (NaH or KOtBu) in an aprotic polar solvent (DMF or DMSO).

- **Reaction Criticality:** Ensure anhydrous conditions to prevent hydrolysis of the chloropyridine to 5-methyl-2-pyridone, which forms strong H-bonded dimers that will contaminate the crystallization batch.

Crystallization Protocol

Since the ether linkage imparts flexibility and the methyl group disrupts planar stacking, this compound may exhibit low melting behavior or form waxy solids.^[1]

Method	Solvent System	Conditions	Target Crystal Habit
Slow Evaporation	EtOAc / Hexane (1:3)	Room Temp, covered vial with pinhole	Prisms or blocks
Vapor Diffusion	THF (inner) / Pentane (outer)	4°C (Refrigerator)	Reduced thermal motion, sharper diffraction
Melt Crystallization	Neat	Controlled cooling (0.1°C/min) from melt	Use if compound is an oil at RT

“

Process Note: If the compound oils out, seed with a microcrystal obtained from a supercooled melt on a glass slide.

X-Ray Data Collection & Refinement

The benzyl group is prone to large thermal ellipsoids due to rotation around the

bond.^[1] Low-temperature data collection is mandatory.^[1]

Data Collection Parameters^{[1][2][3][4][5]}

- Temperature: 100 K (Cryostream). Crucial to freeze benzyl rotation.

- Source: Mo-K

(

Å) is preferred to minimize absorption, though Cu-K

is acceptable for absolute configuration if chiral impurities are suspected (unlikely here).^[1]

- Resolution: Aim for

Å or better to resolve the electron density of the methyl hydrogens.

Refinement Strategy (SHELXL/Olex2)

When refining the structure, pay specific attention to the ether linkage:

- Disorder: Check the benzyl ring for rotational disorder. If the thermal ellipsoids are elongated, split the phenyl ring into two positions (PART 1 / PART 2) and refine occupancies.^[1]

- Hydrogen Placement:

- Methyl Group (C5-Me): Do not treat as a rotating group blindly. Check difference Fourier maps for electron density peaks to fix the specific H-orientation, as weak

interactions often lock it in place.^[1]

- Methylene (

): Use riding models (HFIX 23) but verify the

angle is not artificially widened by disorder.

Structural Analysis Framework

The core analysis must focus on the conformation and the intermolecular interaction landscape.^[1]

Conformational Analysis

The molecule adopts a specific conformation defined by the torsion angle

(
).^[1]

- Syn-planar (
): Rare due to steric clash between the benzyl methylene and the pyridine C3 hydrogen.^[1]
- Anti-planar (
): Energetically favorable, placing the benzyl group away from the pyridine nitrogen.^[1]

Metric to Report: Measure the angle between the mean plane of the pyridine ring and the mean plane of the phenyl ring. A "T-shaped" arrangement (
) suggests C-H...

stabilization, while a parallel arrangement (
) indicates

-
stacking.^[1]

stacking.^[1]

Supramolecular Architecture

In the absence of strong donors (OH, NH), the lattice is stabilized by weak interactions.^[1]

- Primary Interaction (
): The pyridine nitrogen is the strongest acceptor.^[1] Look for short contacts (
)

Å) from aromatic C-H donors on adjacent benzyl rings.[1]

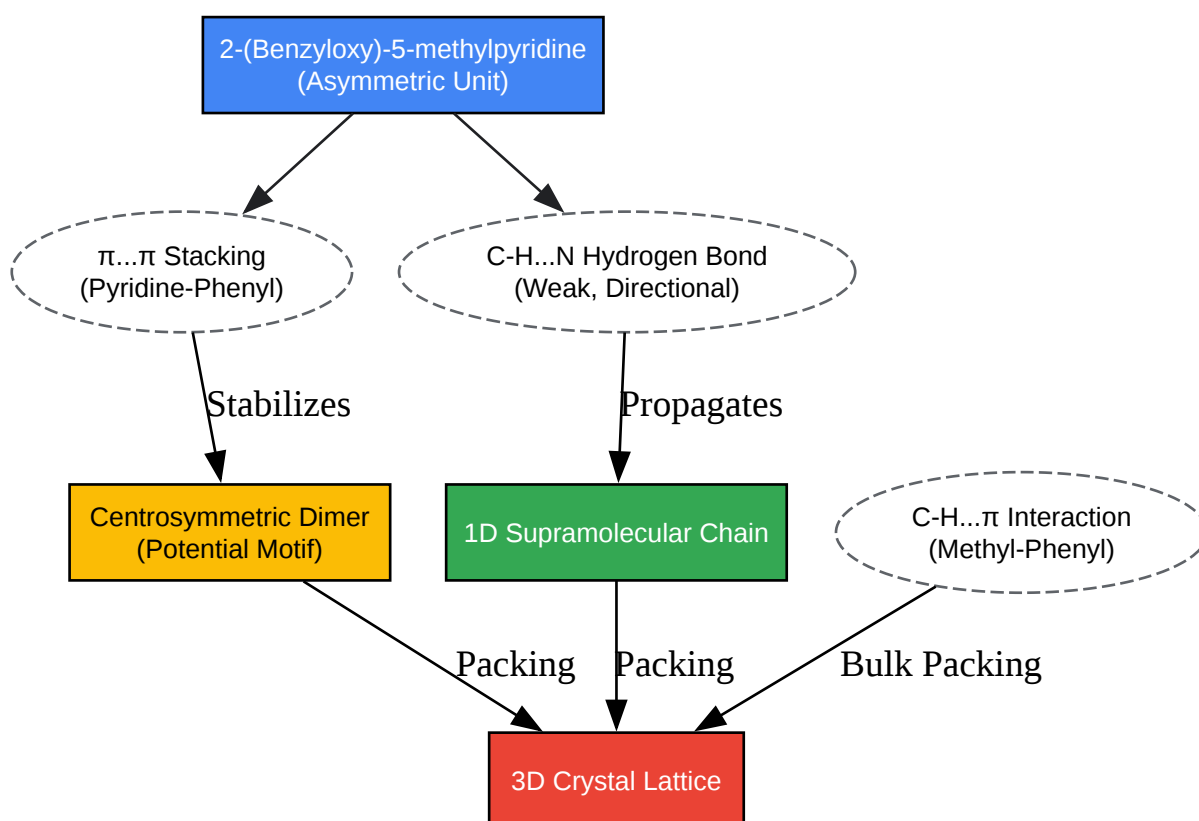
- Secondary Interaction (

): The 5-methyl group often acts as a donor to the electron-rich

-cloud of the benzyl ring of a neighboring molecule.

Visualization of Interactions (Graphviz)

The following diagram illustrates the hierarchical assembly of the crystal lattice.[1]



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Caption: Hierarchical assembly of **2-(Benzyloxy)-5-methylpyridine** driven by weak non-covalent interactions.

Advanced Characterization: Hirshfeld Surface Analysis

To rigorously quantify the intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).[1]

- Generate Surface: Map onto the molecular surface.[1]
- Interpret Features:
 - Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[1] Expect a prominent red spot at the Pyridine Nitrogen (acceptor).[1]
 - White Regions: Contact at vdW distance.
 - Fingerprint Plot: Look for "wings" in the plot.[1]
 - Sharp spikes at bottom left/right = interactions.[1]
 - Central broad region = () interactions.[1]

Pharmaceutical Relevance

Understanding this structure aids in:

- Polymorph Screening: The flexibility of the ether linkage makes this molecule prone to conformational polymorphism.[1] If the experimental unit cell volume () varies by between batches, investigate a new form.
- Stability: The exposure of the ether oxygen in the crystal lattice correlates with oxidative stability.[1] A tightly packed structure with the oxygen buried protects against degradation.[1]

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